2-Phenylindole-3-acetonitrile

Übersicht

Beschreibung

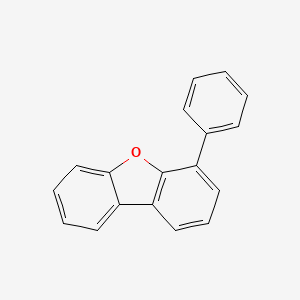

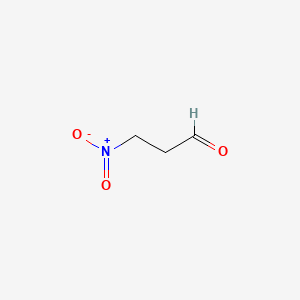

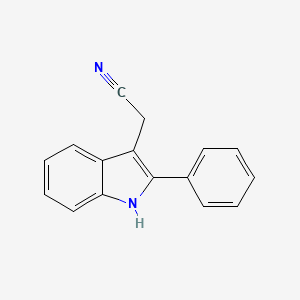

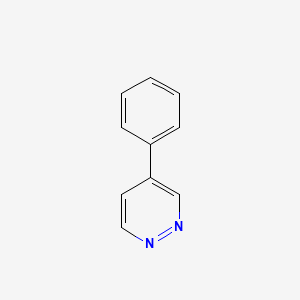

2-Phenylindole-3-acetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a molecular weight of 232.28 g/mol . The IUPAC name for this compound is 2-(2-phenyl-1H-indol-3-yl)acetonitrile .

Synthesis Analysis

The synthesis of 2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, has been described via Fischer indole synthesis through a one-pot solvent-free method . This method is considered efficient and environmentally friendly.Molecular Structure Analysis

The molecular structure of 2-Phenylindole-3-acetonitrile consists of 32 bonds in total, including 20 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 triple bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitrile (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis

2-Phenylindole-3-acetonitrile is a reactant for preparation of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes . It is a reactant in difluorohydroxylation reactions and Mannich-type reactions .Physical And Chemical Properties Analysis

2-Phenylindole-3-acetonitrile has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a topological polar surface area of 39.6 Ų . It has a complexity of 323 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediary

2-Phenylindole-3-acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of nucleophiles due to the presence of a nitrile group, which can act as an electron-withdrawing group, stabilizing the negative charge on adjacent carbon atoms .

Catalysis

In catalysis, 2-Phenylindole-3-acetonitrile can be used to facilitate various reactions, including the catalyzed carbon-heteroatom bond formation. Its application in catalysis is supported by its ability to participate in electrochemical conversions, which are efficient and environmentally friendly .

Pharmaceutical Applications

The indole moiety of 2-Phenylindole-3-acetonitrile is a common scaffold in pharmaceuticals. It can be used to synthesize compounds with potential anti-inflammatory, anti-fungal, and antibiotic properties .

Material Science

This compound can be utilized in the preparation of organic light-emitting diodes (OLEDs). The indole core is a key component in many materials that exhibit luminescence, making it valuable in the development of display technologies .

Heterocyclic Chemistry

2-Phenylindole-3-acetonitrile is a precursor for the synthesis of various heterocyclic compounds. The indole ring system is a versatile building block that can lead to a wide array of heterocycles with diverse biological activities .

Advanced Synthesis Techniques

The compound can be involved in one-pot, multi-component synthesis techniques, such as the Fischer indolisation–N-alkylation sequence. This method is rapid, efficient, and can generate a library of trisubstituted indoles .

Electrochemical Studies

Due to its good conductivity, 2-Phenylindole-3-acetonitrile can be studied in electrochemical systems. It can help in understanding the electrochemical behavior of organic molecules and the development of new electrochemical synthesis methods .

Analytical Chemistry

As a polar molecule with a high relative permittivity, 2-Phenylindole-3-acetonitrile can be used in analytical chemistry, particularly in chromatography as a solvent or as a standard for calibrating instruments .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include 2-phenylindole-3-acetonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.

Mode of Action

The exact mode of action of 2-Phenylindole-3-acetonitrile remains to be elucidated. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptor and the cellular context.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, and indole-3-acetonitrile pathway . The downstream effects of these pathways can have significant impacts on plant growth and development.

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .

Result of Action

Indole-3-acetonitrile, a related compound, has been found to be a metabolite produced by human cancer cells, suggesting a potential association between indole-3-acetonitrile and cancer progression .

Safety and Hazards

Zukünftige Richtungen

2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, have shown promising anticancer properties . Future research could focus on further exploring these properties and developing more efficient synthesis methods. Additionally, the potential applications of this compound in the production of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes could be explored further .

Eigenschaften

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHOBNLHXZPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427329 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylindole-3-acetonitrile | |

CAS RN |

27005-52-3 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)